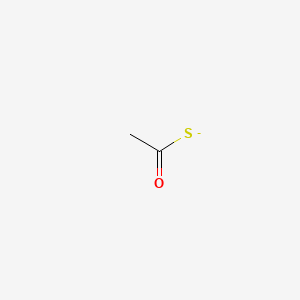

Thioacetate

Description

Structure

3D Structure

Properties

CAS No. |

29632-72-2 |

|---|---|

Molecular Formula |

C2H3OS- |

Molecular Weight |

75.11 g/mol |

IUPAC Name |

ethanethioate |

InChI |

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)/p-1 |

InChI Key |

DUYAAUVXQSMXQP-UHFFFAOYSA-M |

SMILES |

CC(=O)[S-] |

Canonical SMILES |

CC(=O)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

thioacetate structure and chemical properties

An In-depth Technical Guide to Thioacetate: Structure, Properties, and Applications

Abstract

The this compound functional group is a cornerstone in modern organic synthesis, particularly for the introduction of thiols, which are pivotal in numerous biologically active molecules and materials. As the sulfur analog of the acetate group, this compound offers a unique combination of stability and reactivity, serving as a versatile protected form of a thiol. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and key applications of this compound, with a focus on its role in research and drug development. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for scientists and researchers.

Structure and Bonding of the this compound Anion

This compound is the conjugate base of thioacetic acid (CH₃C(O)SH)[1][2]. The anion, with the chemical formula C₂H₃OS⁻, is a thiocarboxylic acid anion[2]. Its structure is characterized by a resonance delocalization of the negative charge between the sulfur and oxygen atoms. This resonance contributes to its stability.

The this compound ion is considered an ambident nucleophile, meaning it can react at two different sites—the sulfur or the oxygen atom[3]. However, in nucleophilic substitution reactions, alkylation occurs almost exclusively at the more nucleophilic sulfur atom[3]. This selectivity is a key aspect of its utility in organic synthesis and can be explained by the Hard and Soft Acids and Bases (HSAB) theory[3].

Caption: Resonance structures of the this compound anion.

Physicochemical and Chemical Properties

The properties of this compound are largely dictated by its parent compound, thioacetic acid. Thioacetic acid is a yellow liquid with a strong thiol-like odor[1]. It is significantly more acidic than acetic acid, with a pKa of approximately 3.4, making it about 15 times stronger[1]. In neutral water, it is fully ionized to the this compound anion[1].

Quantitative Data Summary

The following tables summarize key quantitative data for thioacetic acid and its common salt, potassium this compound.

Table 1: Physicochemical Properties of Thioacetic Acid

| Property | Value | Reference |

| Molecular Formula | CH₃C(O)SH | [1] |

| Molar Mass | 76.12 g/mol | [4] |

| Appearance | Clear, yellow liquid | [4] |

| Boiling Point | 93 °C (199 °F; 366 K) | [1][5] |

| Melting Point | -58 °C (-72 °F; 215 K) | [5] |

| Density | 1.08 g/mL | [5] |

| pKa | ~3.4 | [1] |

Table 2: Properties of Potassium this compound

| Property | Value | Reference |

| Molecular Formula | CH₃COSK | [6] |

| Molar Mass | 114.21 g/mol | [6] |

| Appearance | White to tan solid/crystalline powder | [7] |

| Melting Point | 168–176 °C | [7][8] |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in nonpolar solvents like benzene or alkanes. | [7][9][10][11] |

| Hygroscopicity | Hygroscopic | [7][12] |

Hydrolysis Kinetics

This compound esters are susceptible to hydrolysis, which cleaves the thioester bond to yield a thiol and a carboxylate. The rate of this hydrolysis is pH-dependent.

Table 3: Hydrolysis Data for S-Methyl this compound in Water

| Parameter | Value | Reference |

| Acid-mediated hydrolysis rate constant (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | [13] |

| Base-mediated hydrolysis rate constant (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | [13] |

| pH-independent hydrolysis rate constant (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | [13] |

| Half-life at pH 7, 23°C | 155 days | [13] |

Table 4: Activation Energies (Ea) for Hydrolysis

| Compound | pH | Ea (kJ mol⁻¹) | Reference |

| Thioacetic Acid | 2.5 | 71.2 ± 14.6 | [14] |

| Thioacetic Acid | 7 | 64.2 ± 19.9 | [14] |

| Thioacetic Acid | 10 | 62.9 ± 22.7 | [14] |

| Methyl this compound | 7 | 42.3 ± 14.9 | [14] |

Synthesis and Reactivity

Synthesis of Thioacetic Acid and its Salts

Thioacetic acid can be prepared by reacting acetic anhydride with hydrogen sulfide[1]. Its conjugate base, the this compound anion, is typically used in the form of a salt, such as potassium this compound (KSAc) or sodium this compound. Potassium this compound can be synthesized by neutralizing thioacetic acid with potassium hydroxide or by the reaction of acetyl chloride with potassium hydrogen sulfide[6][15].

Synthesis of this compound Esters

The primary synthetic utility of this compound is the formation of this compound esters, which serve as stable precursors to thiols. This is typically achieved via an Sₙ2 reaction between an alkylating agent (e.g., an alkyl halide) and a this compound salt[6][16].

Caption: General workflow for thiol synthesis via a this compound ester intermediate.

Reactivity and Applications

The this compound group serves as an effective protecting group for thiols[17]. Free thiols are often susceptible to oxidation, forming disulfides, or can participate in unwanted side reactions. The this compound ester is significantly more stable and can be carried through multiple synthetic steps before being deprotected.

Key Applications:

-

Thiol Synthesis: The most common application is the synthesis of thiols from alkyl halides or other electrophiles[1][6]. The this compound ester is formed and subsequently hydrolyzed under acidic or basic conditions to release the free thiol[1][17].

-

Drug Development: this compound is used to introduce sulfur-containing functionalities into pharmaceutical compounds.

-

Self-Assembled Monolayers (SAMs): this compound-terminated molecules are used as precursors for forming SAMs on gold surfaces. The this compound is cleaved in situ to reveal the thiol, which then binds to the gold[17][18].

-

Flavoring Agents: Certain this compound derivatives are used as flavoring compounds in the food industry[19].

Experimental Protocols

Protocol 1: General Synthesis of a Thiol from an Alkyl Halide

This four-step method is a standard procedure for converting an alkyl halide into a thiol using thioacetic acid[1].

-

Salt Formation: Thioacetic acid is deprotonated with a base like sodium hydroxide (NaOH) to form sodium this compound in situ.

-

CH₃C(O)SH + NaOH → CH₃C(O)SNa + H₂O[1]

-

-

Sₙ2 Reaction: The alkyl halide (RX, where X = Cl, Br, I) is added to the sodium this compound solution. The this compound anion displaces the halide to form the this compound ester.

-

CH₃C(O)SNa + RX → CH₃C(O)SR + NaX[1]

-

-

Hydrolysis (Deprotection): The this compound ester is hydrolyzed using a strong base like NaOH to yield the sodium salt of the desired thiol (a thiolate).

-

CH₃C(O)SR + 2 NaOH → CH₃CO₂Na + RSNa + H₂O[1]

-

-

Protonation: The reaction mixture is acidified (e.g., with HCl) to protonate the thiolate, yielding the final thiol product.

-

RSNa + HCl → RSH + NaCl[1]

-

Protocol 2: Synthesis of Potassium this compound

This protocol describes the preparation of the stable, isolable potassium this compound salt[15].

-

Dissolve potassium hydroxide (1.0 eq) in ethanol.

-

To this solution, add thioacetic acid (1.0 eq).

-

Stir the reaction mixture at room temperature. The potassium this compound salt will precipitate.

-

Evaporate the solvent. The resulting solid can be washed with a solvent in which KSAc is insoluble (e.g., THF) to yield pure potassium this compound.

Protocol 3: Base-Promoted Deprotection of a this compound Ester

This protocol provides a specific example for the hydrolysis of a this compound ester to its corresponding thiol[17][20].

-

Dissolve the this compound ester (e.g., S-(10-Undecenyl) this compound, 1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.

-

Add an aqueous solution of sodium hydroxide (approx. 2.0 eq) dropwise to the flask.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature.

-

Neutralize the mixture with an acid solution (e.g., 2 M HCl) under an inert atmosphere.

-

Perform a liquid-liquid extraction (e.g., with diethyl ether) to isolate the product.

-

Wash the organic layer with degassed water and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent via rotary evaporation to yield the free thiol.

Caption: Step-by-step workflow for the base-promoted deprotection of a this compound ester.

Conclusion

This compound is an invaluable reagent in chemical synthesis, offering a reliable and efficient method for the introduction and protection of thiol groups. Its well-understood reactivity, combined with the stability of its ester derivatives, makes it a preferred choice in the synthesis of complex molecules for pharmaceuticals, materials science, and biochemical research. The protocols and data presented in this guide highlight the practical utility of this compound chemistry and provide a solid foundation for its application in a laboratory setting.

References

- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H3OS- | CID 3815167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium this compound|C2H3NaOS|34832-35-4 [benchchem.com]

- 4. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thioacetic acid - Wikiwand [wikiwand.com]

- 6. Potassium this compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Potassium this compound | 10387-40-3 [chemicalbook.com]

- 9. In which organic solvents are potassium this compound soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

- 10. Potassium this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. labsolu.ca [labsolu.ca]

- 12. Potassium this compound | C2H3KOS | CID 4463282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 14. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium this compound synthesis - chemicalbook [chemicalbook.com]

- 16. Thioester - Wikipedia [en.wikipedia.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound Deprotection Procedure [sigmaaldrich.com]

- 19. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]

- 20. memphis.edu [memphis.edu]

Potassium Thioacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of potassium thioacetate, a versatile reagent in organic synthesis. It covers its chemical identifiers, physical and chemical properties, synthesis, and key applications, with a focus on its role in the introduction of thiol groups. Detailed experimental protocols and workflow visualizations are included to support practical laboratory applications.

Chemical Identifiers and Properties

Potassium this compound (CAS Number: 10387-40-3) is an organosulfur compound widely used as a sulfur nucleophile.[1][2] It is the potassium salt of thioacetic acid.[2][3]

Nomenclature and Structural Identifiers

A comprehensive list of identifiers for potassium this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value |

| CAS Number | 10387-40-3[1][4] |

| IUPAC Name | potassium ethanethioate[4] |

| Synonyms | Ethanethioic acid potassium salt, Thioacetic acid potassium salt, Thiolacetic acid potassium salt[5][6] |

| Molecular Formula | C₂H₃KOS[1][4] |

| Molecular Weight | 114.21 g/mol [5][7] |

| InChI | InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1[4][5] |

| InChIKey | AFNBMGLGYSGFEZ-UHFFFAOYSA-M[4][5] |

| SMILES | CC(=O)[S-].[K+][1][4] |

| EC Number | 233-848-7[1][5] |

| PubChem CID | 4463282[1][4] |

| Beilstein Registry Number | 4428862[5] |

| MDL Number | MFCD00137704[5] |

Physical and Chemical Properties

Potassium this compound is a white to off-white or beige crystalline powder.[7][8] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is also sensitive to light and air.[7][9] Therefore, it should be stored in a cool, dry environment under an inert atmosphere, such as argon.[7][10]

| Property | Value |

| Appearance | White to light yellow or light orange powder/crystal[7][10] |

| Melting Point | 173-176 °C[5] |

| Solubility | Highly soluble in water; moderately soluble in ethanol and methanol; insoluble in neutral solvents like benzene, toluene, alkanes, and ethers.[7][9] |

| Purity | Typically available in 97-98% purity.[5][10] |

Synthesis of Potassium this compound

Potassium this compound is commercially available but can also be synthesized in the laboratory through several methods.

Synthesis from Thioacetic Acid and Potassium Hydroxide

A common laboratory-scale synthesis involves the neutralization of thioacetic acid with potassium hydroxide.[1]

Experimental Protocol:

-

Dissolve potassium hydroxide (1.0 eq) in ethanol.

-

To this solution, add thioacetic acid (1.0 eq).

-

Stir the mixture at room temperature.

-

Evaporate the solvent to obtain potassium this compound as a powder.

-

The resulting powder can be washed with a solvent in which it is insoluble, such as tetrahydrofuran, to remove impurities.[11]

Synthesis from Acetyl Chloride and Potassium Hydrogen Sulfide

Another synthetic route involves the reaction of acetyl chloride with potassium hydrogen sulfide.[1]

Reaction: CH₃COCl + 2 KSH → KCl + CH₃COSK + H₂S[1]

Industrial Preparation Method

An industrial method utilizes the reaction of potassium carbonate with thioacetic acid in a high-concentration ethanol solvent. The low solubility of potassium this compound in ethanol allows for simultaneous reaction and crystallization, improving equipment efficiency.[12]

Key Applications and Experimental Protocols

Potassium this compound is a key reagent for the introduction of thiol groups into molecules.[2][3] It serves as a potent sulfur source in organic synthesis, particularly in the preparation of thioesters and thiols.[2][7]

Synthesis of this compound Esters

A primary application of potassium this compound is its reaction with alkylating agents (e.g., alkyl halides) to form this compound esters via an Sₙ2 reaction.[1][13]

General Reaction: CH₃COSK + RX → CH₃COSR + KX (where X = halide)[1]

Experimental Workflow for this compound Synthesis:

References

- 1. Potassium this compound - Wikipedia [en.wikipedia.org]

- 2. Potassium this compound | 10387-40-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Potassium this compound | C2H3KOS | CID 4463282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 硫代乙酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Potassium this compound - Ethanethioic acid potassium salt, Thioacetic acid potassium salt [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. labsolu.ca [labsolu.ca]

- 10. S-Potassium this compound | 10387-40-3 | TCI AMERICA [tcichemicals.com]

- 11. Potassium this compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN111302994A - Novel preparation method of potassium this compound - Google Patents [patents.google.com]

- 13. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

An In-depth Technical Guide to the Acidity of Thioacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetic acid (CH₃COSH), the sulfur analog of acetic acid, is a pivotal reagent in organic synthesis, primarily for the introduction of thiol groups into molecules. A thorough understanding of its acidity, quantified by its pKa value, is fundamental to its application, particularly in reaction mechanisms, drug design, and the development of thiol-based therapeutics. This technical guide provides a comprehensive overview of the pKa of thioacetic acid, its acidity in comparison to related compounds, and detailed experimental methodologies for its determination.

Comparative Acidity of Thioacetic Acid

Thioacetic acid is a significantly stronger acid than its carboxylic acid counterpart, acetic acid. This increased acidity is a key feature of thiocarboxylic acids in general. The primary reasons for this enhanced acidity are twofold:

-

Weaker S-H Bond: The bond between sulfur and hydrogen is weaker and longer than the O-H bond in carboxylic acids. This facilitates the dissociation of the proton (H⁺).

-

Stabilization of the Thioacetate Anion: The resulting this compound anion (CH₃COS⁻) is stabilized by the ability of the larger sulfur atom to better accommodate the negative charge through delocalization.

The acidity of thioacetic acid is also influenced by the presence of other functional groups and the overall molecular structure. A comparison with related compounds highlights these trends.

Data Presentation: pKa Values of Thioacetic Acid and Comparative Compounds

The following table summarizes the pKa values of thioacetic acid and other relevant carboxylic and thiocarboxylic acids for comparative analysis.

| Compound | Structure | pKa | Reference(s) |

| Thioacetic Acid | CH₃COSH | ~3.4 | [1][2][3][4] |

| Acetic Acid | CH₃COOH | 4.76 | [2][5][6] |

| Thiobenzoic Acid | C₆H₅COSH | 2.48 | [2][7] |

| Benzoic Acid | C₆H₅COOH | 4.20 | [2][7] |

| Dithiobenzoic Acid | C₆H₅CSSH | 1.92 | [8] |

Experimental Protocols for pKa Determination

The determination of the acid dissociation constant (pKa) is crucial for characterizing the physicochemical properties of a compound. Below are detailed methodologies for two common experimental techniques used to determine the pKa of thioacetic acid.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH change.

Materials and Equipment:

-

High-purity thioacetic acid

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beakers and volumetric flasks

Procedure:

-

Preparation of the Thioacetic Acid Solution:

-

Accurately weigh a sample of high-purity thioacetic acid.

-

Dissolve the sample in a known volume of nitrogen-purged deionized water to prepare a solution of approximately 10⁻³ M.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

-

-

Titration:

-

Place a known volume (e.g., 50.0 mL) of the thioacetic acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution at a constant, moderate speed.

-

Record the initial pH of the solution.

-

Add the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly past the equivalence point (the point of inflection in the titration curve).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Vₑ) from the inflection point of the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

The pH at half the equivalence point volume (Vₑ/2) is equal to the pKa of the acid.

-

Repeat the titration at least three times to ensure reproducibility and calculate the average pKa value.

-

Gas-Phase Acidity Measurement

Gas-phase acidity measurements provide intrinsic acidity data without the influence of solvent effects. A common technique is the use of a flowing afterglow-selected ion flow tube (FA-SIFT).

Methodology Overview:

The gas-phase acidity of thioacetic acid can be determined by studying ion-molecule reactions in the gas phase. In a typical experiment using a FA-SIFT instrument, a flow of helium buffer gas is established in a flow tube. Anions of a reference acid with a known gas-phase acidity are generated and injected into the flow tube. Thioacetic acid vapor is then introduced downstream.

The reaction between the reference anion and thioacetic acid is allowed to proceed along the length of the flow tube. A mass spectrometer at the end of the tube is used to monitor the concentrations of the reactant and product anions. By measuring the forward and reverse rate constants for the proton transfer reaction, the equilibrium constant can be determined. The difference in gas-phase acidity between thioacetic acid and the reference acid can then be calculated from the equilibrium constant.

Visualizations: Workflows and Logical Relationships

Synthesis of Thiols using Thioacetic Acid

Thioacetic acid is a key reagent for the synthesis of thiols from alkyl halides. The process involves two main steps: the formation of a this compound ester followed by its hydrolysis.

Caption: Workflow for the two-step synthesis of thiols from alkyl halides using thioacetic acid.

Acidity Comparison: Thioacetic Acid vs. Acetic Acid

The difference in acidity between thioacetic acid and acetic acid can be visualized through a logical diagram illustrating the factors influencing proton dissociation.

Caption: Factors contributing to the greater acidity of thioacetic acid compared to acetic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

A Comprehensive Technical Guide to the Solubility of Potassium Thioacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of potassium thioacetate in various organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis, where potassium this compound is a key reagent for the introduction of thiol groups. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to Potassium this compound

Potassium this compound (KSAc) is a white to off-white crystalline solid with the chemical formula CH₃COSK. It is widely used in organic chemistry as a nucleophilic source of the this compound anion, primarily for the synthesis of thioesters and subsequently thiols. Its reactivity and effectiveness are highly dependent on its solubility in the chosen reaction solvent. Understanding the solubility profile of potassium this compound is therefore paramount for reaction optimization, yield maximization, and process development.

Solubility of Potassium this compound: Data Overview

The solubility of potassium this compound is dictated by the principle of "like dissolves like." As a salt, it exhibits higher solubility in polar solvents and is sparingly soluble or insoluble in nonpolar solvents. The following table summarizes the available quantitative and qualitative solubility data for potassium this compound in a range of common organic solvents.

| Solvent Name | Solvent Type | Formula | Solubility Data | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (CH₃)₂SO | 22 mg/mL | Not Specified | [1] |

| Methanol | Polar Protic | CH₃OH | Soluble | Not Specified | [2][3][4] |

| Ethanol | Polar Protic | C₂H₅OH | Soluble | Not Specified | [2] |

| Acetone | Polar Aprotic | (CH₃)₂CO | Soluble | Not Specified | [2] |

| Benzene | Nonpolar | C₆H₆ | Low solubility | Not Specified | [2] |

| Petroleum Ether | Nonpolar | Mixture | Low solubility | Not Specified | [2] |

| Alkanes | Nonpolar | Mixture | Insoluble | Not Specified | [3][4] |

| Ethers | Generally Nonpolar | R-O-R' | Insoluble | Not Specified | [3][4] |

Note: "Soluble" and "Insoluble" are qualitative descriptors obtained from various sources. For precise quantitative analysis in a specific solvent system, experimental determination is recommended.

Experimental Protocol for Determining Solubility

For solvents where quantitative data is unavailable, the following experimental protocol can be employed to determine the solubility of potassium this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

Potassium this compound (analytical grade)

-

Solvent of interest (anhydrous)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or stirring plate

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, titration apparatus)

-

Spatula and weighing paper

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the chosen organic solvent into several vials.

-

To each vial, add an excess amount of potassium this compound. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

-

-

Sample Extraction:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the extracted solution through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent in a volumetric flask.

-

Determine the concentration of potassium this compound in the diluted solution using a validated analytical method. A common method is iodometric titration, where the this compound is reacted with a known concentration of iodine solution.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for quantification if a suitable method is developed.

-

-

Calculation:

-

Calculate the concentration of potassium this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of potassium this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of potassium this compound in various organic solvents. While specific quantitative data is limited in publicly available literature, the provided qualitative information and the detailed experimental protocol offer a strong framework for researchers to determine solubility in their specific systems of interest. Accurate solubility data is a critical parameter for the successful design and optimization of synthetic routes involving potassium this compound, ultimately impacting the efficiency and scalability of drug development and other chemical manufacturing processes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. In which organic solvents are potassium this compound soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

- 3. Potassium this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. labsolu.ca [labsolu.ca]

The Thioacetate Anion: A Comprehensive Technical Guide for Sulfur Nucleophile Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thioacetate anion (CH₃COS⁻), a pivotal sulfur nucleophile in modern organic chemistry. Its unique combination of stability, reactivity, and utility as a protected thiol precursor makes it an invaluable tool in synthetic chemistry, materials science, and particularly in drug development and bioconjugation. This document details its fundamental properties, reactivity patterns, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Properties of the this compound Anion

The utility of the this compound anion stems from its distinct physicochemical properties. It is the conjugate base of thioacetic acid, which is significantly more acidic than acetic acid.[1] This enhanced acidity means that in neutral water, thioacetic acid is fully ionized, readily providing the this compound anion for nucleophilic reactions.[1]

The this compound anion is a soft nucleophile, favoring reactions with soft electrophiles, a characteristic typical of sulfur-based nucleophiles.[2] Its reactivity has been quantified using Mayr's nucleophilicity parameters, which provide a scale for comparing nucleophilic strength.

Table 1: Physicochemical Properties of this compound

| Property | Value | Solvent / Conditions | Reference |

|---|---|---|---|

| pKa of Thioacetic Acid | ~3.4 | Water | [1] |

| Mayr Nucleophilicity (N) | 21.20 | Acetonitrile (MeCN) | [3] |

| Mayr Slope Parameter (sN) | 0.63 | Acetonitrile (MeCN) |[3] |

Reactivity and Mechanistic Pathways

The primary role of the this compound anion is to introduce a protected thiol group into a molecule. This is typically achieved via a nucleophilic substitution reaction, followed by a deprotection step.

The most common application of this compound is in the S_N2 reaction with alkyl halides (or other substrates with a good leaving group, like tosylates or mesylates) to form S-alkyl thioacetates.[1][4] This reaction is highly efficient for primary and secondary halides. The resulting thioester is a stable, less odorous, and easily handled intermediate compared to the final thiol.[5]

Caption: S_N2 reaction mechanism of this compound anion with an alkyl halide (R-X).

The S-acetyl group can be readily cleaved under basic or acidic conditions to unveil the free thiol.[1] Alkaline hydrolysis is a common method, though it may not be suitable for base-sensitive substrates.[4] Milder methods, such as using sodium thiomethoxide at low temperatures, are also effective.[6]

Thioacetic acid can participate in radical-mediated thiol-ene reactions with alkenes, typically initiated by UV light or a radical initiator.[4][7] This provides an alternative route to thioesters, which can then be deprotected to thiols. This two-step sequence is an effective method for the hydrothiolation of alkenes.[8]

Applications in Research and Drug Development

The this compound anion's role as a thiol surrogate is critical in various fields, from materials science to the synthesis of pharmaceuticals.[9]

The conversion of alkyl halides to thiols via the this compound intermediate is a cornerstone of organosulfur chemistry.[4] This two-step process avoids the direct use of highly volatile and odorous thiols and often provides higher yields and purity.

Caption: General workflow for the synthesis of thiols using this compound.

In drug development, particularly for Antibody-Drug Conjugates (ADCs), the ability to introduce a reactive thiol group onto a biomolecule is essential for linking the antibody to a cytotoxic payload.[10][] Cysteine residues, with their native thiol groups, are often used for this purpose.[10] The this compound method allows for the installation of a thiol handle at specific sites on a linker or biomolecule, which, after deprotection, can be used for conjugation.[12] This approach provides a stable intermediate and avoids premature reactions of a free thiol during synthesis.[13]

Table 2: Representative Yields for this compound Reactions

| Substrate | Reagent / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Bromide | NaSAc, PEG400, rt | Benzyl this compound | 98% | [14] |

| 1-Bromooctane | KSAc, DMF, reflux | Octyl this compound | >95% (typical) | [4] |

| Benzyl Alcohol | Thioacetic Acid, HBF₄ | S-Benzyl this compound | up to 99% | [5] |

| Non-conjugated Vinyl Nitrile | Thioacetic Acid, DMPA, UV | S-3-cyanopropyl this compound | ~43% (after hydrolysis) |[4] |

Experimental Protocols

The following are generalized protocols for key transformations involving the this compound anion. Researchers should optimize conditions for their specific substrates.

This protocol describes a typical procedure for the nucleophilic substitution of an alkyl halide with potassium this compound.

-

Materials: Alkyl halide (1.0 eq), potassium this compound (1.2 eq), anhydrous N,N-dimethylformamide (DMF) or methanol, nitrogen or argon atmosphere.

-

Procedure:

-

Dissolve the alkyl halide in anhydrous DMF under an inert atmosphere.

-

Add potassium this compound to the solution in one portion.

-

Stir the reaction mixture at room temperature or heat (e.g., 60-80 °C) as required, monitoring by TLC or GC-MS until the starting material is consumed (typically 1-24 hours).[4]

-

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude thioester can be purified by column chromatography on silica gel or by distillation.

This protocol describes the hydrolysis of a thioester to yield the corresponding free thiol.

-

Materials: S-Alkyl this compound (1.0 eq), methanol (MeOH), sodium hydroxide (NaOH) solution (e.g., 2M) or sodium thiomethoxide (1.1 eq), hydrochloric acid (HCl) (e.g., 1M), nitrogen or argon atmosphere.

-

Procedure (using NaOH):

-

Dissolve the S-alkyl this compound in methanol under an inert atmosphere.

-

Add the aqueous NaOH solution and stir the mixture at room temperature. Monitor the reaction by TLC.[1]

-

-

Procedure (using NaSMe):

-

Work-up:

-

Acidify the reaction mixture to a pH of ~2-3 with cold 1M HCl.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the solvent under reduced pressure. The resulting thiol can be purified if necessary, but is often used immediately due to its susceptibility to oxidation.[13]

This protocol describes a photoinitiated addition of thioacetic acid to an alkene.

-

Materials: Alkene (1.0 eq), thioacetic acid (1.2-1.5 eq), photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.1-1 mol%), UV lamp (e.g., 365 nm).

-

Procedure:

-

Work-up and Purification:

-

Remove excess thioacetic acid under reduced pressure.

-

The resulting crude thioester can be purified by distillation or column chromatography.[7]

-

Conclusion

The this compound anion is a robust and versatile sulfur nucleophile that serves as a cornerstone in synthetic chemistry. Its favorable reactivity profile, coupled with the stability of its thioester products, makes it the preferred reagent for introducing protected thiol groups into a wide array of molecules. For researchers in organic synthesis and drug development, mastering the application of this compound provides a reliable and efficient pathway to complex sulfur-containing targets, enabling advancements in medicine and materials science.

References

- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mayr's Database Of Reactivity Parameters: S- and Se-Nucleophiles [cup.uni-muenchen.de]

- 4. ias.ac.in [ias.ac.in]

- 5. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. This compound Deprotection Procedure [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability, Storage, and Handling of Potassium Thioacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability, storage, and handling of potassium thioacetate (CH₃COSK). This information is critical for ensuring the integrity of experimental results, maintaining a safe laboratory environment, and optimizing the use of this versatile reagent in research, development, and manufacturing.

Chemical and Physical Properties

Potassium this compound is a white to off-white or tan crystalline solid. It is the potassium salt of thioacetic acid and serves as a common nucleophilic source of the this compound anion. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Potassium this compound

| Property | Value | References |

| Chemical Formula | C₂H₃KOS | [1][2][3] |

| Molecular Weight | 114.21 g/mol | [1][2][3] |

| Appearance | White to off-white or tan crystalline powder/solid | [1][4] |

| Melting Point | 173-176 °C | [4] |

| Solubility | Good solubility in water; soluble in methanol and some polar solvents; insoluble in alkanes, ethers, and most nonpolar solvents. | [1][2] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1] |

| Air Sensitivity | Air sensitive | [5] |

| Odor | Stench |

Stability of Potassium this compound

The stability of potassium this compound is influenced by several factors, including moisture, air, temperature, and pH. Understanding these factors is crucial for maintaining the compound's purity and reactivity.

Hydrolytic Stability

Potassium this compound is susceptible to hydrolysis, particularly in the presence of moisture. The thioester bond can be cleaved to yield potassium acetate and hydrogen sulfide. This degradation pathway is significant as it not only consumes the desired reagent but also produces a flammable and toxic gas.

Thermal Stability

Potassium this compound is a solid with a relatively high melting point, suggesting good thermal stability at ambient temperatures. However, decomposition may occur at elevated temperatures. While specific thermogravimetric analysis (TGA) data for potassium this compound is limited, studies on the thermal decomposition of potassium acetate indicate that decomposition begins at much higher temperatures, yielding products such as acetone and potassium carbonate. Given the presence of the less stable thioester linkage, it is prudent to avoid exposing potassium this compound to high temperatures.

Photostability

Specific studies on the photostability of potassium this compound are not widely reported. However, as with many organic compounds, prolonged exposure to ultraviolet (UV) light or high-intensity visible light could potentially lead to degradation. To ensure stability, it is recommended to store potassium this compound in opaque or amber containers to protect it from light.

Incompatibilities

Potassium this compound is incompatible with strong oxidizing agents and strong acids.[8] Contact with strong acids will liberate flammable and toxic hydrogen sulfide gas. It is also sensitive to moisture and air, which can lead to hydrolysis and oxidation, respectively.[5]

Recommended Storage Conditions

Proper storage of potassium this compound is paramount to maintain its quality and ensure safety. The following conditions are recommended:

Table 2: Recommended Storage Conditions for Potassium this compound

| Parameter | Recommendation | Rationale | References |

| Temperature | Cool, dry place | To minimize thermal degradation and moisture absorption. | [1] |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent degradation due to air and moisture. | [5][9] |

| Container | Tightly sealed, opaque or amber container | To prevent exposure to air, moisture, and light. | [1] |

| Location | Well-ventilated area away from incompatible substances | To ensure safety in case of accidental release and to avoid contact with incompatible materials. | [1] |

Safe Handling Procedures

Due to its chemical properties and potential hazards, potassium this compound must be handled with care. The following procedures should be followed:

Table 3: Safe Handling Procedures for Potassium this compound

| Aspect | Procedure | Rationale | References |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. | To protect against skin and eye contact. | [1] |

| Ventilation | Handle in a well-ventilated area, preferably in a fume hood. | To minimize inhalation of dust or any volatile decomposition products. | [1] |

| Dispensing | For air- and moisture-sensitive solids, use of a glove box or glove bag is recommended for weighing and dispensing. | To maintain an inert atmosphere and prevent degradation. | [9] |

| Fire Safety | Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam). | To prevent ignition of the compound or its decomposition products. | |

| Spill Response | In case of a spill, wear appropriate PPE, contain the spill, and collect the material using a non-sparking scoop or vacuum. Dispose of in accordance with local regulations. | To safely manage accidental releases. | |

| Waste Disposal | Dispose of waste potassium this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. | To ensure environmentally responsible disposal of chemical waste. |

Experimental Protocols

General Protocol for Handling Air- and Moisture-Sensitive Potassium this compound

Given its air- and moisture-sensitive nature, handling potassium this compound requires techniques to minimize its exposure to the atmosphere.

Objective: To safely and effectively handle potassium this compound while maintaining its integrity.

Materials:

-

Potassium this compound

-

Glove box or glove bag with an inert atmosphere (argon or nitrogen)

-

Spatula

-

Weighing paper or boat

-

Tared, sealed reaction vessel or container

-

Appropriate PPE (safety glasses, gloves, lab coat)

Procedure:

-

Ensure the glove box or glove bag is purged with an inert gas and the oxygen and moisture levels are within acceptable limits.

-

Place the sealed container of potassium this compound, along with all necessary tools (spatula, weighing paper, etc.), into the antechamber of the glove box.

-

Evacuate and refill the antechamber with inert gas for the recommended number of cycles.

-

Transfer the items from the antechamber into the main chamber of the glove box.

-

Allow the container of potassium this compound to equilibrate to the glove box temperature.

-

Carefully open the container of potassium this compound.

-

Using a clean, dry spatula, dispense the desired amount of potassium this compound onto the weighing paper or into the weighing boat.

-

Promptly and securely reseal the main container of potassium this compound.

-

Transfer the weighed potassium this compound to the tared, sealed reaction vessel.

-

Seal the reaction vessel before removing it from the glove box.

-

Clean any residual potassium this compound from the spatula and work area within the glove box.

-

Remove the sealed reaction vessel and tools from the glove box via the antechamber, following the proper procedure.

Protocol for a Stability-Indicating Assay of Potassium this compound by HPLC

This protocol outlines a general approach for developing a stability-indicating high-performance liquid chromatography (HPLC) method to assess the purity and degradation of potassium this compound.[10]

Objective: To quantify the amount of potassium this compound and its degradation products in a sample over time under various stress conditions.

Materials:

-

Potassium this compound reference standard and test samples

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffers (for pH adjustment)

-

Forced degradation equipment (e.g., oven, UV lamp, acid/base solutions)

Procedure:

-

Method Development and Optimization:

-

Develop an HPLC method that provides good resolution between the potassium this compound peak and any potential degradation product peaks.

-

Optimize parameters such as the mobile phase composition, flow rate, column temperature, and UV detection wavelength.

-

-

Forced Degradation Studies:

-

Subject samples of potassium this compound to various stress conditions to induce degradation:

-

Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat in an oven.

-

Photolytic Degradation: Expose the sample (solid or in solution) to UV light.

-

-

Analyze the stressed samples by the developed HPLC method to identify and separate the degradation products from the parent compound.

-

-

Method Validation:

-

Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately measure the decrease in the concentration of potassium this compound and the increase in the concentration of its degradation products without interference.

-

-

Stability Study:

-

Store samples of potassium this compound under the desired storage conditions (e.g., different temperatures and humidity levels).

-

At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Quantify the amount of remaining potassium this compound and any formed degradation products.

-

Plot the concentration of potassium this compound versus time to determine its degradation kinetics and shelf-life under the tested conditions.

-

Visualizations

Degradation Pathway of Potassium this compound

The primary degradation pathway for potassium this compound in the presence of water is hydrolysis.

Caption: Hydrolysis of Potassium this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of potassium this compound involves several key steps.

References

- 1. ossila.com [ossila.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. Potassium this compound | C2H3KOS | CID 4463282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium this compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. ijsdr.org [ijsdr.org]

Synthesis of Thioacetic Acid from Acetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the laboratory synthesis of thioacetic acid from acetic anhydride. Thioacetic acid is a vital reagent in organic synthesis, primarily utilized for the introduction of thiol groups into molecules, a critical step in the development of numerous pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis process to aid researchers in the safe and efficient production of this versatile chemical.

Chemical Reaction and Stoichiometry

The synthesis of thioacetic acid from acetic anhydride proceeds via the reaction of acetic anhydride with hydrogen sulfide.[1] The overall balanced chemical equation is as follows:

(CH₃CO)₂O + H₂S → CH₃COSH + CH₃COOH

This reaction yields thioacetic acid (CH₃COSH) and acetic acid (CH₃COOH) as a byproduct. The reaction is typically catalyzed to enhance the rate of hydrogen sulfide absorption.

Experimental Protocols

Two primary catalytic methods are prevalent for this synthesis: alkaline and acidic catalysis. A continuous flow method has also been developed.

Alkaline-Catalyzed Synthesis

This method, adapted from Organic Syntheses, employs an alkaline catalyst, such as sodium hydroxide, to promote the reaction.[2] Alkaline catalysts have been found to be more effective than acidic catalysts, leading to faster absorption of hydrogen sulfide and minimizing the formation of diacetyl sulfide as a byproduct.[2]

Experimental Procedure:

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The gas inlet is connected to a hydrogen sulfide source with a safety trap. The outlet of the condenser is connected to a bubbler to monitor gas flow.

-

Reagents: To the flask, add 107 g (100 ml, 1 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide.[2]

-

Reaction: Begin stirring and introduce hydrogen sulfide gas as rapidly as possible without significant loss through the bubbler. The reaction is exothermic, and the temperature should be maintained between 50-55°C using intermittent cooling.[2]

-

Monitoring: The absorption of hydrogen sulfide will cause a gain in weight of the reaction mixture. The reaction is complete when hydrogen sulfide is no longer absorbed, typically after about 6 hours, with a weight gain of approximately 31 g.[2]

-

Purification:

-

The reaction mixture is transferred to a Claisen flask and distilled at 200 mm pressure to separate the product from the sodium salts. The distillate, a mixture of thioacetic acid and acetic acid, is collected.[2]

-

This distillate is then fractionally distilled at atmospheric pressure using an efficient packed column. The fraction boiling between 86-88°C is collected as nearly pure thioacetic acid.[2]

-

Acid-Catalyzed Synthesis

An alternative method utilizes an acid catalyst, such as acetyl chloride or hydrogen chloride.[3]

Experimental Procedure:

-

Reagents: Hydrogen sulfide is passed into acetic anhydride containing approximately 2% of acetyl chloride.[3]

-

Reaction: The absorption of hydrogen sulfide occurs readily with a rise in temperature.

-

Purification: The product is isolated by fractional distillation.[3]

Continuous Flow Synthesis

A continuous method has been developed for larger-scale production.[4]

Experimental Procedure:

-

Apparatus: Acetic anhydride and hydrogen sulfide are passed concurrently over an amine ion-exchange resin.

-

Reaction Conditions: The reaction is carried out under a pressure of 20 psi.[4]

-

Purification: The thioacetic acid is continuously flashed from the crude reaction mixture and then purified by fractional distillation.[4]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of thioacetic acid from acetic anhydride.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Alkaline Catalysis | Acid Catalysis | Continuous Flow |

| Acetic Anhydride | 107 g (1 mole)[2] | Varies | Continuous feed |

| Hydrogen Sulfide | ~31 g absorbed[2] | Varies | Continuous feed |

| Catalyst | 1 g Sodium Hydroxide[2] | ~2% Acetyl Chloride[3] | Amine ion-exchange resin[4] |

| Temperature | 50-55°C[2] | 30-40°C[3] | Not specified |

| Reaction Time | ~6 hours[2] | Up to 30 hours[3] | Continuous |

| Pressure | Atmospheric[2] | Atmospheric[3] | 20 psi[4] |

Table 2: Product Yield and Physical Properties

| Parameter | Value | Reference |

| Yield (Alkaline Catalysis) | 72-76% | [2] |

| Yield (Acid Catalysis) | ~70% | [3] |

| Yield (Continuous Flow) | >80% | [4] |

| Boiling Point | 86-88°C at 760 mm | [2] |

| Refractive Index (n²⁵D) | 1.4612 | [2] |

Visualizations

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of hydrogen sulfide on one of the carbonyl carbons of acetic anhydride, followed by the elimination of acetic acid.

Caption: Reaction mechanism for the synthesis of thioacetic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the batch synthesis of thioacetic acid.

References

physical properties and appearance of potassium thioacetate powder

An In-depth Technical Guide on the Physical Properties and Appearance of Potassium Thioacetate Powder

This guide provides a comprehensive overview of the physical and chemical properties of potassium this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates key data, outlines experimental methodologies for property determination, and visualizes important concepts and workflows.

Potassium this compound (CAS No. 10387-40-3) is an organosulfur compound widely used as a reagent in organic synthesis, particularly for the introduction of thiol groups.[1]

Appearance and Odor

Potassium this compound is a solid at room temperature.[2] Its appearance is most commonly described as a crystalline powder.[1][3] The color can vary significantly between suppliers and batches, ranging from white, off-white, or beige to cream, yellow, light brown, or even pale pink to gray.[2][4][5][6][7][8] It is characterized by a distinct and unpleasant stench.[9][10][11]

Quantitative Physical Data

The key physical and chemical properties of potassium this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₂H₃KOS | [2][3][11] |

| Molecular Weight | 114.21 g/mol | [3][4][11] |

| Melting Point | 173-176 °C (343.4 - 348.8 °F) | [4][7][12] |

| Decomposition Temp. | Note: May decompose before boiling, with one source citing ~240°C. | [3][9] |

| Boiling Point | 130.6 °C at 760 mmHg (Note: Decomposition may occur) | [3][12] |

| Density | 1.58 g/cm³ | [2][12] |

| pH | 11 (10% aqueous solution) | [7] |

Solubility Profile

Potassium this compound's solubility is a critical factor in its application in various reaction systems.

-

Polar Solvents : It is soluble in water, with some sources noting it is highly or readily soluble.[3][9][13] It is also soluble in polar organic solvents, particularly alcohols like methanol and ethanol.[3][9][14]

-

Nonpolar Solvents : It is generally insoluble in nonpolar solvents such as alkanes, ethers, benzene, and petroleum ether.[3][9][14]

Stability and Handling

Proper handling and storage are crucial to maintain the integrity of potassium this compound.

-

Hygroscopicity : The compound is hygroscopic, meaning it readily absorbs moisture from the air.[3][9][11]

-

Incompatibilities : It is incompatible with strong acids and strong oxidizing agents.[7][9]

-

Storage Recommendations : To ensure stability, potassium this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as argon.[3][4][9]

References

- 1. Potassium this compound | 10387-40-3 [chemicalbook.com]

- 2. Potassium this compound | TargetMol [targetmol.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L05405.14 [thermofisher.com]

- 6. Potassium this compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Potassium this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Potassium this compound | C2H3KOS | CID 4463282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Potassium this compound - Wikipedia [en.wikipedia.org]

- 14. In which organic solvents are potassium this compound soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

Managing the Hygroscopic Nature of Potassium Thioacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the challenges and management strategies associated with the hygroscopic nature of potassium thioacetate. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work.

Introduction to Potassium this compound and its Hygroscopicity

Potassium this compound (KSAc) is a widely used reagent in organic synthesis, primarily for the introduction of thiol groups into molecules. It serves as a nucleophilic source of this compound, which can be readily converted to a thiol. Despite its utility, potassium this compound is a hygroscopic and air-sensitive solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property presents significant challenges in its handling, storage, and application, as the presence of water can lead to its degradation and impact the accuracy and reproducibility of experimental results.

This guide will delve into the physicochemical properties of potassium this compound, the consequences of its hygroscopicity, and provide detailed protocols and best practices for its effective management.

Physicochemical Properties of Potassium this compound

A thorough understanding of the physicochemical properties of potassium this compound is essential for its proper handling. Key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂H₃KOS | [4] |

| Molecular Weight | 114.21 g/mol | [4] |

| Appearance | White to off-white or beige crystalline powder | [4] |

| Melting Point | 173 - 176 °C | [4][5] |

| Solubility | Soluble in water, methanol, and other polar organic solvents. Insoluble in nonpolar solvents like alkanes and ethers. | [3][6] |

| Hygroscopicity | Hygroscopic | [1][2][3] |

| Air Sensitivity | Air sensitive | [3] |

The Challenge: Hygroscopicity and its Consequences

The primary challenge in working with potassium this compound is its propensity to absorb atmospheric moisture. This hygroscopicity can lead to several undesirable consequences:

-

Hydrolysis: The most significant consequence of moisture absorption is the hydrolysis of the this compound anion to form thioacetic acid and potassium hydroxide.[7][8][9] Thioacetic acid is notoriously malodorous and can undergo further reactions, while the presence of a base (potassium hydroxide) can catalyze unintended side reactions.

-

Physical Changes: The absorption of water can cause the crystalline powder to become sticky, clump together, or even deliquesce (dissolve in the absorbed water) at high relative humidity, making accurate weighing and dispensing difficult.[10]

-

Reduced Purity and Potency: The degradation of potassium this compound due to moisture reduces its purity and, consequently, its effective concentration in a reaction. This can lead to lower yields, incomplete reactions, and difficulty in reproducing results.

-

Impact on Drug Development: In the context of drug development, where precision and reproducibility are paramount, the uncontrolled hygroscopicity of a reagent like potassium this compound can compromise the integrity of synthetic routes and the quality of the final active pharmaceutical ingredient (API).

Degradation Pathway: Hydrolysis of Potassium this compound

The hydrolysis of potassium this compound is a critical degradation pathway that researchers must mitigate. The reaction proceeds via a nucleophilic attack of water on the carbonyl carbon of the this compound anion.

Managing Hygroscopicity: Storage and Handling Best Practices

Effective management of potassium this compound's hygroscopic nature is crucial for maintaining its integrity and ensuring reliable experimental outcomes. The following are best practices for storage and handling.

Storage

-

Inert Atmosphere: Potassium this compound should be stored under a dry, inert atmosphere, such as nitrogen or argon.[4] This minimizes contact with both moisture and oxygen.

-

Tightly Sealed Containers: Use containers with secure, airtight seals. For frequently accessed material, consider transferring smaller, working quantities to separate vials to minimize exposure of the bulk stock.

-

Desiccators: Store containers of potassium this compound inside a desiccator containing an appropriate drying agent.[11][12] The choice of desiccant is important; silica gel, molecular sieves, and calcium chloride are common options. The compatibility of the desiccant with potassium this compound should be considered to avoid any potential reactions.[2][13][14][15][16]

-

Controlled Environment: If possible, store potassium this compound in a controlled environment with low relative humidity, such as a dry box or glovebox.[11]

Handling

-

Inert Atmosphere Techniques: All manipulations of potassium this compound, including weighing and dispensing, should ideally be performed under an inert atmosphere in a glovebox or using Schlenk line techniques.

-

Rapid Handling: If working on an open bench, minimize the exposure time of the solid to the atmosphere. Have all necessary equipment and reagents ready before opening the container.

-

Dry Glassware and Equipment: Ensure all glassware, spatulas, and other equipment that will come into contact with potassium this compound are thoroughly dried, for example, by oven-drying and cooling under a stream of inert gas.

-

Appropriate Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling potassium this compound.

Experimental Protocols for Moisture Content Determination

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate and specific method for determining water content.[17][18] It is based on a stoichiometric reaction of water with an iodine-sulfur dioxide-base reagent.

Principle: The sample is dissolved in a suitable anhydrous solvent, and the Karl Fischer reagent is added. The amount of iodine consumed is directly proportional to the amount of water present.

General Protocol for a Moisture-Sensitive Solid:

-

Apparatus: A Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Anhydrous methanol (or other suitable solvent), Karl Fischer reagent.

-

Procedure: a. The titration vessel is charged with anhydrous solvent and pre-titrated with the KF reagent to eliminate any residual moisture. b. A precisely weighed sample of potassium this compound (handled under an inert atmosphere) is quickly transferred to the titration vessel. c. The sample is dissolved with stirring. d. The titration is initiated, and the KF reagent is added until the endpoint is reached, which is typically detected electrochemically. e. The water content is calculated based on the volume of titrant consumed and its known water equivalency.

Considerations:

-

Solvent Selection: The chosen solvent must be able to dissolve potassium this compound without reacting with it or the KF reagents. Anhydrous methanol is a common choice.

-

Sample Handling: Due to its hygroscopicity, the sample must be transferred to the titration vessel with minimal exposure to the atmosphere. This is best accomplished within a glovebox.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[19][20][21] This method can be used to generate a moisture sorption isotherm, which provides detailed information about the hygroscopic behavior of a material.

Principle: A small, accurately weighed sample is placed in a DVS instrument. The RH of the chamber is systematically varied, and the corresponding change in sample mass is recorded until equilibrium is reached at each RH step.

General Protocol for a Hygroscopic Powder:

-

Apparatus: A Dynamic Vapor Sorption analyzer.

-

Procedure: a. A small amount of potassium this compound is loaded onto the sample pan. b. The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight. c. The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). d. At each RH step, the sample mass is monitored until it reaches a stable equilibrium value. e. After reaching the maximum RH, the humidity can be decreased in a similar stepwise manner to generate a desorption isotherm.

-

Data Presentation: The results are plotted as the percentage change in mass versus the relative humidity, creating a moisture sorption-desorption isotherm.

Data Interpretation: The shape of the isotherm provides insight into the mechanism of water uptake (e.g., surface adsorption, bulk absorption, deliquescence). The critical relative humidity (CRH), the RH at which a sharp increase in water uptake occurs, can be determined from the isotherm.[22]

Quantitative Data on Hygroscopicity (Illustrative)

| Salt | Critical Relative Humidity (CRH) at 25°C (%) | Reference |

| Potassium Acetate (KC₂H₃O₂) | 23 | [23] |

| Potassium Carbonate (K₂CO₃) | 43 | [3] |

| Potassium Chloride (KCl) | 84 | [24] |

| Potassium Nitrate (KNO₃) | 92.5 | [25] |

| Potassium Sulfate (K₂SO₄) | 97 | [24] |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for handling and analyzing a hygroscopic sample like potassium this compound.

Conclusion

The hygroscopic nature of potassium this compound presents a significant, yet manageable, challenge for its use in research and development. By understanding its physicochemical properties, implementing rigorous storage and handling protocols, and employing appropriate analytical techniques to quantify and monitor its water content, researchers can ensure the integrity of this valuable reagent and the reliability of their experimental results. This guide provides a foundational framework for the safe and effective management of potassium this compound, ultimately contributing to the quality and reproducibility of scientific endeavors in which it is employed.

References

- 1. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. wisedry.net [wisedry.net]

- 3. laukahi.org [laukahi.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Potassium this compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. proumid.com [proumid.com]

- 7. Thioester - Wikipedia [en.wikipedia.org]

- 8. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 9. Potassium this compound - Wikipedia [en.wikipedia.org]

- 10. CN111302994A - Novel preparation method of potassium this compound - Google Patents [patents.google.com]

- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

- 13. Desiccant Types - SorbentSystems.com [sorbentsystems.com]

- 14. inviker.com [inviker.com]

- 15. desiccantpak.com [desiccantpak.com]

- 16. nwfabric.com [nwfabric.com]

- 17. researchgate.net [researchgate.net]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 19. books.rsc.org [books.rsc.org]

- 20. particletechlabs.com [particletechlabs.com]

- 21. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 22. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 23. Moisture Sorption Isotherm Characteristics of Dehydrated Sorghum Flour (âOgiâ) [elibrary.asabe.org]

- 24. researchgate.net [researchgate.net]

- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]

thioacetate conjugate base and its reactivity

An In-depth Technical Guide to the Thioacetate Conjugate Base and its Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the this compound anion, the conjugate base of thioacetic acid. It details its fundamental physicochemical properties, core reactivity, and significant applications in organic synthesis, materials science, and drug development. The document includes structured data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for laboratory professionals.

Core Properties of this compound

The this compound anion (CH₃COS⁻) is the conjugate base of thioacetic acid (CH₃COSH). Its utility in chemical synthesis stems from the properties of its parent acid and the nucleophilic nature of the anion itself.

Thioacetic acid is significantly more acidic than its carboxylic acid analog, acetic acid. This enhanced acidity means that the this compound anion can be readily and quantitatively generated under mild basic conditions. In neutral water, thioacetic acid is fully ionized[1].

Data Presentation: Physicochemical Properties

The key properties of thioacetic acid, which dictates the formation and stability of its conjugate base, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄OS | [1] |

| Molecular Weight | 76.12 g/mol | [1] |

| pKa | ~3.4 | [1] |

| Appearance | Yellow liquid with a strong thiol-like odor | [1] |

| Boiling Point | 93 °C | [1] |

| Solubility | Soluble in water and organic solvents | [2] |

Reactivity of the this compound Anion

The reactivity of this compound is dominated by the nucleophilicity of the sulfur atom. It serves as a potent and versatile sulfur nucleophile in a variety of essential organic transformations.

Nucleophilic Substitution

As a soft and highly effective nucleophile, the this compound anion readily participates in Sₙ2 reactions with alkyl halides and other substrates with good leaving groups (e.g., tosylates, mesylates). This reaction is a cornerstone for the synthesis of this compound esters, which are stable, less odorous, and easily handled precursors to thiols[3][4]. The general transformation is a reliable method for introducing a protected thiol group into a molecule[1].

Conjugate Addition (Thia-Michael Reaction)

This compound undergoes 1,4-conjugate addition, or thia-Michael reaction, with α,β-unsaturated carbonyl compounds and other Michael acceptors[5][6][7]. This reaction forms a carbon-sulfur bond at the β-position of the acceptor, providing a strategic route to β-sulfido carbonyl derivatives[8]. Efficient protocols for this reaction have been developed under solvent- and catalyst-free conditions, often proceeding rapidly to give high yields[8].

Thiol-Thioester Exchange

The reaction between a thiol and a thioester, known as thiol-thioester exchange, is a reversible process that can be exploited for the deprotection of this compound esters[9][10]. To drive the equilibrium towards the desired free thiol, an excess of a deprotecting thiol agent is often used[10]. This principle is also fundamental to native chemical ligation (NCL), a key technique for peptide and protein synthesis[3][10].

References

- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 2. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. Potassium this compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 8. tandfonline.com [tandfonline.com]

- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 10. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organosulfur Compounds Derived from Thioacetic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds derived from thioacetic acid represent a versatile class of molecules with significant applications in medicinal chemistry and drug development. Thioacetic acid (CH₃COSH), a sulfur analog of acetic acid, serves as a key reagent for the introduction of thiol (-SH) groups into organic molecules, primarily through the formation of thioacetate esters (S-esters).[1][2] These thioacetates are often stable, less odorous precursors to thiols, which are crucial functional groups in many biologically active compounds due to their nucleophilicity and ability to interact with biological targets.[1]

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of organosulfur compounds derived from thioacetic acid. It details experimental protocols for their preparation and characterization, summarizes their quantitative biological data, and explores their mechanisms of action, with a particular focus on the modulation of key signaling pathways relevant to disease.

Synthesis of Thioacetic Acid Derivatives